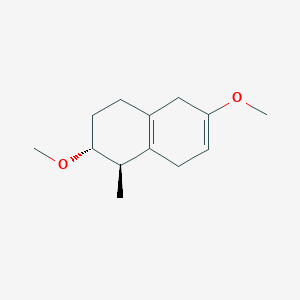
Pentapropylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentapropylpyridine is a derivative of pyridine, a six-membered heterocyclic compound containing one nitrogen atom Pyridine and its derivatives are significant in various fields due to their unique chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentapropylpyridine can be achieved through several methods. One common approach involves the alkylation of pyridine with propyl halides under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine, followed by the addition of propyl halides to introduce the propyl groups.
Another method involves the Kröhnke pyridine synthesis, which uses α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds to generate highly functionalized pyridines . This method is advantageous due to its mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, temperature control, and purification steps are critical to optimize the production process and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Pentapropylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the propyl groups, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or organometallic reagents under basic conditions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and substituted pyridines with various functional groups.
Scientific Research Applications
Pentapropylpyridine has several scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of pentapropylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The propyl groups can influence its binding affinity and selectivity towards these targets. For example, in biological systems, it may interact with enzymes involved in metabolic pathways, altering their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridine: The parent compound, simpler in structure with no propyl groups.
Dihydropyridine: A reduced form of pyridine with two additional hydrogen atoms.
Piperidine: A saturated six-membered ring with one nitrogen atom, widely used in pharmaceuticals.
Uniqueness
Pentapropylpyridine is unique due to the presence of five propyl groups, which significantly alter its chemical properties and potential applications compared to its simpler analogs. These structural modifications can enhance its solubility, stability, and biological activity, making it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
483343-05-1 |
|---|---|
Molecular Formula |
C20H35N |
Molecular Weight |
289.5 g/mol |
IUPAC Name |
2,3,4,5,6-pentapropylpyridine |
InChI |
InChI=1S/C20H35N/c1-6-11-16-17(12-7-2)19(14-9-4)21-20(15-10-5)18(16)13-8-3/h6-15H2,1-5H3 |
InChI Key |
MIGUGMPTOXVEHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=NC(=C1CCC)CCC)CCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


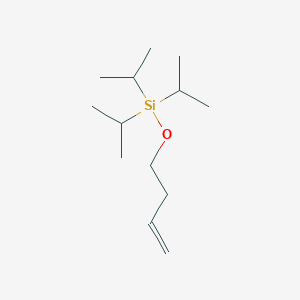
![Didodecyl 2-[(prop-2-en-1-yl)oxy]ethyl phosphate](/img/structure/B14258709.png)
![6-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-benzimidazole](/img/structure/B14258727.png)
![5-{[4-(Diphenylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione](/img/structure/B14258738.png)


![3,4,5-Tris[(methoxycarbonyl)oxy]benzoic acid](/img/structure/B14258751.png)
![Benzenamine, 2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14258752.png)

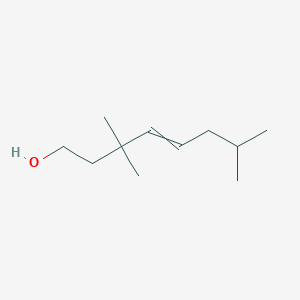
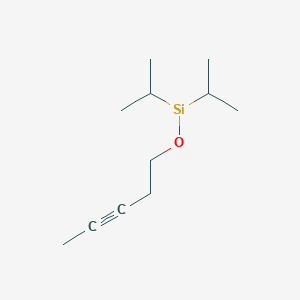
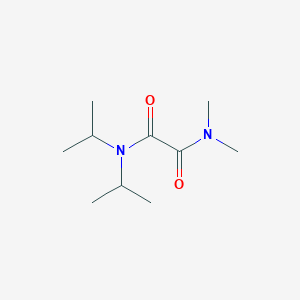
![(1R,2R)-1-N,2-N-bis[(1S)-1-phenylethyl]cyclohex-4-ene-1,2-diamine](/img/structure/B14258781.png)
